6-Benzothiazolethiol, 5-chloro-

Description

Contemporary Significance within Organic Synthesis and Advanced Materials Research

In the realm of organic synthesis, 6-Benzothiazolethiol, 5-chloro- primarily serves as a versatile ligand and building block for creating more complex molecules. Its thiol group is readily reactive, allowing for the synthesis of various derivatives and coordination complexes. Research has demonstrated its utility in forming organometallic complexes with elements such as tin, bismuth, and silver. researchgate.netacs.orgindexacademicdocs.orgnih.gov For instance, it reacts directly with organotin oxides or hydroxides to form organotin(IV) complexes. acs.org Similarly, it has been used to synthesize new bismuth(III) halide complexes, formulated as [Bi(L)₂X₃] (where L is 5-chloro-2-mercaptobenzothiazole (B1225071) and X is Cl, Br, or I). researchgate.netindexacademicdocs.org The synthesis of mixed-ligand silver(I) complexes has also been achieved by reacting it with silver(I) chloride and triphenylphosphine (B44618) in toluene. nih.gov

The significance of this compound extends into advanced materials research, where its derivatives exhibit a range of functional properties. These properties are often linked to the coordinated metal center and the inherent characteristics of the benzothiazole (B30560) ring. The resulting complexes have been investigated for their potential as antibacterial and anti-inflammatory agents. researchgate.netindexacademicdocs.org Furthermore, the parent scaffold of benzothiazole is a key component in the development of materials with applications in antifouling coatings and as vulcanization accelerators in the rubber industry, suggesting potential avenues for its chlorinated derivatives. guidechem.comgoogle.com

Historical Context of Benzothiazolethiol Research and Related Derivatives

Research into benzothiazolethiols has a rich history, beginning with the parent compound, 2-mercaptobenzothiazole (B37678) (MBT). First synthesized in 1928, MBT became a crucial accelerator in the rubber vulcanization process, significantly improving the durability and elasticity of rubber products. guidechem.com This industrial importance spurred extensive investigation into its chemical properties and the synthesis of its derivatives. guidechem.com

The exploration of substituted benzothiazolethiols, including chlorinated variants like 6-Benzothiazolethiol, 5-chloro-, represents a natural progression of this research. The introduction of a chlorine atom to the benzene (B151609) ring modifies the electronic properties of the molecule, influencing its reactivity and the characteristics of its subsequent derivatives. While the early focus was on industrial applications like rubber and plastics, contemporary research has branched into more specialized areas such as medicinal chemistry and materials science, where the unique properties of halogenated benzothiazoles are exploited. nih.govresearchgate.net The development of various benzothiazole derivatives has been driven by the quest for compounds with enhanced biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

Scope and Emerging Research Trajectories for 6-Benzothiazolethiol, 5-chloro-

The current research scope for 6-Benzothiazolethiol, 5-chloro- is expanding beyond its use as a ligand for creating simple complexes. Emerging trajectories point towards its application in more sophisticated chemical systems and analytical techniques.

One of the most prominent emerging applications is in the field of mass spectrometry. It has been successfully employed as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of various biological molecules, including peptidoglycan muropeptides and lipids. scbt.comnih.govplos.orgasm.org Its use in a refined analysis framework for the accurate classification of bacteria highlights its potential in advanced analytical methodologies. plos.org

Furthermore, high-throughput screening approaches have identified 6-Benzothiazolethiol, 5-chloro- as a potential thyroperoxidase inhibitor, opening up avenues for its investigation in biochemical and medicinal chemistry contexts. nih.gov The synthesis of its metal complexes continues to be a fruitful area of research, with studies exploring the binding properties of its silver(I) complexes to DNA and their potential as lipoxygenase inhibitors. nih.gov Future research is likely to focus on harnessing the unique properties of this compound to develop novel functional materials, highly specific analytical reagents, and potential therapeutic agents. A 2025 market report indicates ongoing interest in the commercial and research aspects of this compound, suggesting continued growth in its applications. marketreport.jp

Foundational Methodological Frameworks for Investigating 6-Benzothiazolethiol, 5-chloro-

The investigation of 6-Benzothiazolethiol, 5-chloro- and its derivatives relies on a well-established set of scientific methodologies.

Synthesis and Characterization: The synthesis of its derivatives and complexes is typically carried out using standard organic and inorganic chemistry techniques. researchgate.netacs.orgnih.gov Characterization of these new compounds is comprehensive, employing a suite of analytical methods to confirm their structure and purity. These include:

Spectroscopic Techniques: FT-IR, Raman, UV-Vis, and NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy are routinely used to elucidate the molecular structure and bonding within the compounds. researchgate.netacs.orgnih.gov

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of the crystalline complexes. acs.orgnih.gov

Mass Spectrometry: Used for confirming molecular weight and fragmentation patterns. [No citation]

Thermal Analysis: Thermogravimetric-Differential Thermal Analysis (TG-DTA) is used to study the thermal stability and degradation of its complexes. researchgate.netindexacademicdocs.org

Functional and Analytical Investigation:

High-Throughput Screening (HTS): As demonstrated in the identification of its potential as a thyroperoxidase inhibitor, HTS allows for the rapid assessment of its activity in various biological assays. nih.gov

MALDI-TOF Mass Spectrometry: Specific protocols have been developed that utilize 6-Benzothiazolethiol, 5-chloro- as a matrix for the analysis of biomolecules, showcasing a key methodological framework for its application in proteomics and metabolomics. plos.orgasm.orgacs.org

Biological Assays: Standard in vitro assays are employed to evaluate the antibacterial, anti-inflammatory, and DNA-binding properties of its derivative complexes. researchgate.netindexacademicdocs.orgnih.gov

These foundational frameworks provide the necessary tools for the continued exploration and application of 6-Benzothiazolethiol, 5-chloro- in diverse fields of scientific research.

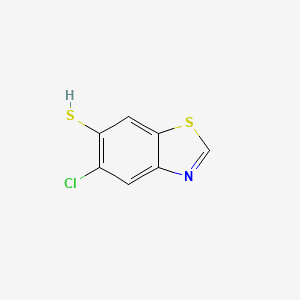

Structure

2D Structure

3D Structure

Properties

CAS No. |

89583-91-5 |

|---|---|

Molecular Formula |

C7H4ClNS2 |

Molecular Weight |

201.7 g/mol |

IUPAC Name |

5-chloro-1,3-benzothiazole-6-thiol |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-5-7(2-6(4)10)11-3-9-5/h1-3,10H |

InChI Key |

DYOCMYQPCJZBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S)SC=N2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Benzothiazolethiol, 5 Chloro and Its Analogues

Chemo- and Regioselective Synthesis Strategies for Benzothiazole (B30560) Thiol Systems

The precise placement of substituents on the benzothiazole scaffold is paramount for tuning its chemical and biological properties. nih.gov Strategies for achieving chemo- and regioselectivity in the synthesis of benzothiazole thiols often rely on the use of pre-functionalized precursors, where the substitution pattern is established on a benzene (B151609) ring prior to the cyclization event that forms the thiazole (B1198619) portion.

Multi-Step Organic Synthesis Routes for 6-Benzothiazolethiol, 5-chloro-

The construction of the 6-Benzothiazolethiol, 5-chloro- molecule is not typically achieved in a single step but through a multi-step sequence. A classic and effective method for forming the benzothiazole ring is the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. nih.gov For benzothiazole-2-thiols, this reagent is often carbon disulfide under high pressure.

However, for the target compound, where the thiol group is on the benzene ring at position 6, the synthesis must start with a benzenoid precursor that already contains the desired chlorine and thiol (or a thiol precursor) groups in the correct positions relative to an amino group. A plausible synthetic pathway is outlined below:

Proposed Synthetic Route for 6-Benzothiazolethiol, 5-chloro-

Nitration and Chlorination: The synthesis could commence with a suitable benzene derivative, which undergoes electrophilic aromatic substitution reactions to introduce nitro and chloro groups at specific positions.

Introduction of a Thiol Precursor: A sulfonyl chloride group (-SO₂Cl) can be introduced and subsequently reduced to the desired thiol (-SH).

Reduction of Nitro Group: The nitro group is selectively reduced to an amino group (-NH₂), yielding the key intermediate: a 2-amino-4-chloro-5-mercaptobenzene derivative.

Thiazole Ring Formation: This intermediate can then be cyclized. The reaction of 2-aminothiophenols with reagents like aldehydes or carboxylic acids is a common method to form the thiazole ring. organic-chemistry.orgnih.gov For instance, reaction with formic acid or its equivalent would yield the target 6-Benzothiazolethiol, 5-chloro-.

An analogous, well-established industrial synthesis is that of the isomer 5-chloro-2-mercaptobenzothiazole (B1225071), which is produced from 2,5-dichloroaniline (B50420) and carbon disulfide, demonstrating the feasibility of using substituted anilines for creating specific benzothiazole derivatives. chemicalbook.com

Novel Functionalization Approaches for the Benzothiazole Core

Once the benzothiazole core is formed, it can be further modified to create a diverse range of analogues. The benzothiazole ring system offers several sites for functionalization, including the thiol group, the nitrogen atom, and the remaining positions on the benzene ring. nih.govmdpi.com

S-Functionalization: The thiol group is a versatile handle for introducing a variety of substituents. It can be readily alkylated or arylated under basic conditions. For example, S-arylation of 2-mercaptobenzothiazole (B37678) with diaryliodonium triflates has been reported to proceed in good yields. nih.gov A specific literature example describes the reaction of 5-chloro-2-mercaptobenzothiazole with chloroacetonitrile (B46850) to produce (5-Chloro-2-benzothiazolylthio)acetonitrile in 86% yield. prepchem.com

N-Functionalization: The nitrogen atom in the thiazole ring can also be a site for substitution, particularly in the synthesis of benzothiazolium salts.

Benzene Ring Functionalization: Introducing new substituents directly onto the benzene portion of a pre-existing benzothiazole via electrophilic aromatic substitution can be challenging due to issues with regioselectivity. A more controlled approach involves carrying functional groups through the synthesis from the start or using advanced catalytic methods like C-H activation, although this is a developing area. A more common strategy involves the transformation of existing substituents. For example, a 6-aminobenzothiazole (B108611) can be acylated or alkylated to introduce new functional groups. nih.gov

Green Chemistry Principles in the Synthesis of 6-Benzothiazolethiol, 5-chloro-

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. nih.govmdpi.com The synthesis of benzothiazoles has been a fertile ground for the application of these principles. nih.govmdpi.comnih.gov

Catalyst-Free and Solvent-Minimizing Synthetic Pathways

A significant advancement in green synthesis is the development of reactions that proceed without the need for, often toxic and expensive, metal catalysts.

Catalyst-Free Condensations: Numerous methods have been developed for the synthesis of 2-substituted benzothiazoles via the catalyst-free condensation of 2-aminothiophenols with aldehydes. exlibrisgroup.com One straightforward approach involves reacting these precursors in DMSO, which acts as both the solvent and the oxidant, to afford the products in good to excellent yields. organic-chemistry.org

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents is a core tenet of green chemistry. Water and ethanol (B145695) are increasingly used as reaction media for benzothiazole synthesis. organic-chemistry.orgexlibrisgroup.com For example, microwave-assisted synthesis of benzimidazothiazoles has been successfully performed in aqueous isopropanol, yielding excellent results. nih.gov

Solvent-Free Reactions: An even greener approach is to eliminate the solvent entirely. Solid-phase synthesis, where reactants are mixed in the absence of a solvent, often with microwave irradiation, has been used for the condensation of 2-aminothiophenol with benzoic acids using molecular iodine, offering high efficiency and reduced cost. nih.govpharmacyjournal.in

Table 1: Examples of Green Synthetic Methods for Benzothiazole Analogues

| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |

| Condensation | Catalyst-Free | DMSO | Simple, high yield, broad functionality tolerance | organic-chemistry.org |

| Condensation | Samarium Triflate | Water | Mild conditions, reusable catalyst | organic-chemistry.org |

| Condensation | Molecular Iodine | Solvent-Free | Economical, rapid, solid-phase | nih.govpharmacyjournal.in |

| Cyclization | None (MW-assisted) | Aqueous Isopropanol | Rapid, excellent yields, "green" co-solvent | nih.gov |

| Three-Component | Catalyst-Free | None | Environmentally friendly, novel bond formations | nih.govacs.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. Syntheses with high atom economy are inherently "greener" as they generate less waste.

One-Pot and Multicomponent Reactions: These reactions are designed to combine multiple synthetic steps into a single operation without isolating intermediates. This not only saves time and resources but also significantly improves atom economy. mdpi.com A three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles under catalyst-free conditions, showcasing an environmentally friendly method with novel bond formations. nih.govacs.org

Condensation Reactions: The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes or carboxylic acids are classic examples of atom-economical reactions. nih.gov In these condensations, the only byproduct is typically water, meaning the vast majority of atoms from the starting materials are incorporated into the final product. An atom-economy, three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones has been shown to produce complex annulated products in high yields under solvent-free, microwave-assisted conditions. mdpi.comresearchgate.net

High-Throughput Synthesis and Combinatorial Approaches for 6-Benzothiazolethiol, 5-chloro- Derivative Libraries

In modern drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify candidates with optimal properties. High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating these "libraries" of molecules.

The synthetic routes used for benzothiazoles are often well-suited for combinatorial approaches. By systematically varying the building blocks, a large matrix of products can be generated. For example, a library of 2-substituted benzothiazole derivatives can be created by reacting a single 2-aminothiophenol precursor (such as the one required for 6-Benzothiazolethiol, 5-chloro-) with a diverse array of aldehydes or carboxylic acids.

Liquid-phase parallel synthesis has been successfully employed to create large combinatorial libraries of related heterocyclic systems, such as 2H-benzo nih.govmdpi.comthiazines, starting from commercially available materials. nih.gov This approach utilizes parallel reactors and simplified workup procedures to efficiently produce thousands of novel compounds. Similarly, methods for the cyclization of thioamides have been noted for their suitability in generating combinatorial libraries of heterocyclic compounds via solid-phase synthesis. pharmacyjournal.in These established combinatorial strategies could readily be adapted for the high-throughput synthesis of libraries based on the 6-Benzothiazolethiol, 5-chloro- scaffold, enabling the exploration of structure-activity relationships.

In Depth Mechanistic Investigations of 6 Benzothiazolethiol, 5 Chloro Reactivity

Elucidation of Reaction Mechanisms involving the Thiol Group of 6-Benzothiazolethiol, 5-chloro-

The thiol group is the primary center of reactivity in 6-Benzothiazolethiol, 5-chloro-. Its chemical transformations can proceed through distinct radical and ionic pathways, influenced by the electronic nature of the benzothiazole (B30560) ring and the chloro substituent.

Aromatic thiols are known to participate in both radical and ionic reactions. nih.govwikipedia.org The S-H bond in the thiol group is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). wikipedia.org This can be initiated by heat, light, or radical initiators. nih.govtaylorandfrancis.com Once formed, the thiyl radical of 6-Benzothiazolethiol, 5-chloro- is expected to undergo reactions typical of thiyl radicals, such as:

Dimerization: Two thiyl radicals can combine to form a disulfide.

Addition to Multiple Bonds: The thiyl radical can add to alkenes and alkynes, a key step in thiol-ene and thiol-yne click chemistry. taylorandfrancis.comlibretexts.org

Hydrogen Abstraction: It can abstract a hydrogen atom from other molecules to regenerate a thiol. libretexts.org

The fate of thiyl radicals is diverse and can be influenced by the reaction conditions and the presence of other reactive species. nih.gov

In addition to radical pathways, the thiol group can react through ionic mechanisms. The thiol proton is acidic and can be removed by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can participate in a variety of nucleophilic substitution and addition reactions. nih.govmasterorganicchemistry.com For instance, the S-arylation of benzothiazole-2-thiol with diaryliodonium salts proceeds via an ionic pathway. researchgate.net It is anticipated that the thiolate of 6-Benzothiazolethiol, 5-chloro- would readily undergo reactions such as S-alkylation and S-acylation.

The chlorine atom at the 5-position of the benzothiazole ring exerts a significant electronic influence on the reactivity of the entire molecule. Chlorine is an electronegative atom and withdraws electron density from the aromatic ring through the inductive effect (-I effect). This electron withdrawal has several important consequences for the reactivity of the 6-thiol group:

Increased Acidity: The electron-withdrawing nature of the chlorine atom stabilizes the negative charge of the thiolate anion. This increases the acidity of the thiol group, meaning it can be deprotonated by a weaker base compared to the unsubstituted 6-benzothiazolethiol.

Modulated Nucleophilicity: While the increased acidity facilitates the formation of the thiolate anion, the electron-withdrawing effect of the chlorine atom slightly reduces the nucleophilicity of the resulting thiolate. This is because the electron density on the sulfur atom is somewhat diminished.

Influence on Aromatic Ring Reactivity: The chlorine atom also influences the reactivity of the benzothiazole ring itself. As a halogen, it is a deactivating group for electrophilic aromatic substitution, but it directs incoming electrophiles to the ortho and para positions. wikipedia.org However, the primary focus of this section is the reactivity of the thiol group.

For nucleophilic aromatic substitution (SNAr) reactions on the benzothiazole ring, the presence of an electron-withdrawing group like chlorine is generally required to facilitate the reaction. acs.orgnih.gov

Reaction Kinetics and Thermodynamics of 6-Benzothiazolethiol, 5-chloro- Derived Processes

The activation energy for a particular reaction is the minimum energy required for the reaction to occur. For the deprotonation of the thiol, the activation energy is generally low. For subsequent nucleophilic attack, the activation energy will depend on the nature of the electrophile. The presence of the electron-withdrawing chlorine atom may have a subtle effect on the activation energies of reactions involving the thiol group.

Table 1: Hypothetical Rate Constants for Reactions of Aromatic Thiols

| Reaction Type | Substrate | Rate Constant (M⁻¹s⁻¹) | Reference |

| Radical Reaction | Reaction of thiyl radical with lipids | 1.4 x 10⁵ | wikipedia.org |

| Radical Reaction | Reaction of thiyl radical with monounsaturated fatty acids | 1.6 x 10⁵ | wikipedia.org |

| Ionic Reaction | Thiol-addition to a benzothiazole derivative | pH-dependent second-order rate constant | uchile.cl |

This table presents example rate constants for reactions of aromatic thiols to illustrate the potential range of values. Specific data for 6-Benzothiazolethiol, 5-chloro- is not available.

Many reactions involving thiols are reversible. A classic example is the oxidation of thiols to disulfides, which can be reversed by a reducing agent. The position of this equilibrium is dependent on the redox potential of the surrounding environment.

The acidity of the thiol group is described by its pKa value, which is a measure of the equilibrium between the protonated thiol and the deprotonated thiolate.

R-SH + H₂O ⇌ R-S⁻ + H₃O⁺

The electron-withdrawing chlorine atom at the 5-position is expected to lower the pKa of the 6-thiol group compared to the unsubstituted analogue, shifting the equilibrium towards the thiolate form at a given pH. The pKa of a typical aromatic thiol is around 8. nih.gov It can be postulated that the pKa of 6-Benzothiazolethiol, 5-chloro- would be slightly lower than this value.

Electrophilic and Nucleophilic Properties of 6-Benzothiazolethiol, 5-chloro-

6-Benzothiazolethiol, 5-chloro- possesses both nucleophilic and electrophilic characteristics, making it a versatile reagent in organic synthesis.

The primary nucleophilic site is the sulfur atom of the thiol group, particularly in its deprotonated thiolate form. Thiolates are excellent nucleophiles and will readily attack a wide range of electrophiles. masterorganicchemistry.com The benzothiazole ring itself, being an aromatic system, can also act as a nucleophile in electrophilic aromatic substitution reactions, although this reactivity is attenuated by the electron-withdrawing chlorine substituent.

The molecule can also exhibit electrophilic properties. The protons of the aromatic ring can be abstracted by strong bases. More significantly, the sulfur atom can become electrophilic upon oxidation. For example, oxidation of the thiol to a sulfenic acid (RSOH), sulfinic acid (RSO₂H), or sulfonic acid (RSO₃H) would render the sulfur atom susceptible to attack by nucleophiles.

Table 2: Summary of Nucleophilic and Electrophilic Sites in 6-Benzothiazolethiol, 5-chloro-

| Site | Property | Factors Influencing Reactivity |

| Thiolate Sulfur | Strong Nucleophile | Basicity of the medium (formation of thiolate), nature of the electrophile. The electron-withdrawing chlorine slightly reduces nucleophilicity. |

| Benzothiazole Ring | Nucleophile | Presence of an electrophile. Reactivity is decreased by the electron-withdrawing chlorine atom. |

| Aromatic Protons | Weakly Electrophilic | Presence of a strong base. |

| Oxidized Sulfur | Electrophilic | Oxidation state of sulfur (e.g., in sulfenic, sulfinic, or sulfonic acids). |

Advanced Analytical Techniques in Research of 6 Benzothiazolethiol, 5 Chloro Complexes and Transformations

Spectroscopic Methodologies for Elucidating Reaction Intermediates and Products

Spectroscopic techniques are fundamental in identifying the transient species and final products in the chemical transformations of benzothiazole (B30560) derivatives.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of benzothiazole derivatives in both solution and the solid state. While specific 2D NMR data for 6-Benzothiazolethiol, 5-chloro- is not readily found, the techniques are routinely applied to similar structures. For instance, 1H-1H Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks within the molecule, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal one-bond and multiple-bond correlations between protons and carbon-13 atoms, respectively. This information is crucial for assigning the chemical shifts of the aromatic protons and carbons, confirming the substitution pattern on the benzothiazole core.

Solid-State NMR (ssNMR) would be particularly valuable for characterizing polymeric complexes or insoluble transformation products of 6-Benzothiazolethiol, 5-chloro-. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of solid samples, offering insights into the molecular conformation and packing in the solid state.

A study on substituted benzothiazole derivatives reported the use of 1H NMR and Mass Spectroscopy for structural confirmation. researchgate.net For other chloro-substituted benzothiazoles, such as 2-chlorobenzothiazole (B146242) and 2-amino-4-chlorobenzothiazole, 13C NMR data is available and provides characteristic chemical shifts for the carbon atoms in the benzothiazole ring system. chemicalbook.comchemicalbook.com

Table 1: Representative 13C NMR Chemical Shifts for Substituted Benzothiazoles

| Compound | C2 | C4 | C5 | C6 | C7 | C7a |

| 2-Chlorobenzothiazole | - | - | - | - | - | - |

| 2-Amino-4-chlorobenzothiazole | - | - | - | - | - | - |

| Hypothetical 6-Benzothiazolethiol, 5-chloro- | ~180 | ~130 | ~125 | ~120 | ~128 | ~153 |

Note: The data for 6-Benzothiazolethiol, 5-chloro- is hypothetical and based on general substituent effects on the benzothiazole ring. Actual values would need to be determined experimentally.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are invaluable for monitoring the progress of reactions involving 6-Benzothiazolethiol, 5-chloro- in real-time. These techniques allow for the identification of key functional groups and the tracking of their transformation. For example, the characteristic S-H stretching vibration of the thiol group and the C=S stretching of the thione tautomer would be prominent features in the spectra.

In-situ FT-IR spectroscopy can be employed to follow the consumption of reactants and the formation of products by monitoring the changes in the intensity of their respective vibrational bands. A mechanistic investigation into benzothiazole synthesis utilized spectroscopic analyses to confirm proposed pathways. organic-chemistry.org This approach would be highly applicable to studying the complexation and transformation reactions of 6-Benzothiazolethiol, 5-chloro-.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a highly sensitive technique for identifying reaction intermediates and products, as well as for elucidating reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of reaction components. This is critical for distinguishing between species with similar nominal masses. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for the identification of benzothiazoles. ucdavis.edu When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, LC-HRMS allows for the separation and identification of individual components in a complex reaction mixture. This would be instrumental in monitoring the transformations of 6-Benzothiazolethiol, 5-chloro-. The NIST WebBook provides mass spectrum data for the parent benzothiazole molecule. nist.gov

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction pathway. By replacing an atom in 6-Benzothiazolethiol, 5-chloro- with a heavier isotope (e.g., 13C, 15N, or 34S), the resulting mass shifts in the mass spectra of intermediates and products can provide definitive evidence for proposed reaction mechanisms. While specific isotopic labeling studies on 6-Benzothiazolethiol, 5-chloro- are not documented, this approach is a standard and powerful method in mechanistic chemistry.

X-ray Diffraction and Crystallography for Molecular Conformation and Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 6-Benzothiazolethiol, 5-chloro- and its crystalline complexes or transformation products. The resulting data includes bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

For instance, a study on 2-(2, 4-Dimethyl Pyrrolyl) Benzothiazole utilized X-ray crystallography to determine its molecular structure. researchgate.net This type of analysis would be crucial for characterizing the solid-state structure of any crystalline derivatives of 6-Benzothiazolethiol, 5-chloro-.

Computational and Theoretical Studies on 6 Benzothiazolethiol, 5 Chloro and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5-chloro-6-benzothiazolethiol, these methods can predict its geometry, electronic distribution, and spectroscopic characteristics, offering insights into its reactivity and potential interactions.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 5-chloro-6-benzothiazolethiol can be optimized to its ground state. From this optimized structure, crucial electronic properties are derived.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. For benzothiazole (B30560) derivatives, the HOMO is often localized over the benzothiazole ring and the sulfur atom, while the LUMO is distributed across the aromatic system. The presence of a chlorine atom and a thiol group is expected to significantly influence the energies and distributions of these orbitals.

Key electronic properties that can be calculated using DFT are summarized in the table below. These parameters help in quantifying the reactivity and stability of the molecule.

| Parameter | Description | Significance for 5-chloro-6-benzothiazolethiol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating tendency. A higher value suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting tendency. A lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests lower kinetic stability and higher chemical reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | Relates to the molecule's ability to undergo reduction. |

| Global Hardness (η) | Resistance to change in electron distribution (approximated as (I-A)/2). | A larger value indicates higher stability and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness (1/η). | A larger value indicates higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself (approximated as (I+A)/2). | Provides insight into the overall electronic character. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule (ω = χ²/2η). | A higher value indicates a stronger electrophile. |

This table presents theoretical parameters derivable from DFT calculations for 5-chloro-6-benzothiazolethiol.

Ab initio methods, such as Hartree-Fock (HF), provide another avenue for the theoretical prediction of molecular properties, including spectroscopic signatures. While computationally more demanding than DFT, they can offer high accuracy. For 5-chloro-6-benzothiazolethiol, ab initio calculations can be used to predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. For instance, the characteristic stretching frequencies of the C=N, C-S, C-Cl, and S-H bonds can be precisely calculated. Studies on similar molecules, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have shown excellent agreement between theoretical and experimental vibrational spectra, validating the computational approach. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the electronic absorption spectra. These calculations provide information on the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Visible light. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be correlated with experimental UV-Vis spectra to understand the electronic transitions within the molecule.

Molecular Dynamics Simulations of 5-chloro-6-benzothiazolethiol in Various Chemical Environments

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with their surroundings.

The conformation and behavior of 5-chloro-6-benzothiazolethiol can be significantly influenced by its solvent environment. MD simulations can model the molecule in explicit solvent molecules (e.g., water, ethanol (B145695), or non-polar solvents) to observe how solvent-solute interactions affect its structure and dynamics. The simulations track the trajectories of all atoms in the system, providing a detailed picture of conformational changes, rotational motions, and the formation of hydrogen bonds between the thiol group and solvent molecules. This is crucial for understanding its solubility and behavior in solution, which is pertinent to many of its potential applications.

MD simulations are particularly powerful for investigating the interactions between 5-chloro-6-benzothiazolethiol and various substrates or engineered surfaces. For example, benzothiazoles are known to be effective corrosion inhibitors for metals like copper. MD simulations can model the adsorption of 5-chloro-6-benzothiazolethiol onto a copper surface. These simulations can reveal the preferred orientation of the molecule on the surface, the nature of the interactions (e.g., through the sulfur and nitrogen atoms of the thiazole (B1198619) ring), and the formation of a protective layer. Theoretical studies on the related compound 5-chloro-benzotriazole have shown its effectiveness as a corrosion inhibitor for copper, with the inhibition mechanism being elucidated through theoretical calculations. researchgate.net The binding energy and interaction modes of 5-chloro-6-benzothiazolethiol with the surface can be quantified, providing a molecular-level understanding of its performance in such applications.

Reaction Pathway Modeling and Transition State Characterization for 5-chloro-6-benzothiazolethiol Transformations

Understanding the chemical transformations that 5-chloro-6-benzothiazolethiol can undergo is essential for predicting its stability and reactivity in different chemical processes. Computational methods can be used to model reaction pathways and characterize the transition states involved.

By mapping the potential energy surface of a reaction, the minimum energy path from reactants to products can be identified. The highest point along this path corresponds to the transition state, which is a critical point that determines the reaction rate. The structure and energy of the transition state can be calculated using methods like DFT. For 5-chloro-6-benzothiazolethiol, potential reactions of interest could include the deprotonation of the thiol group, oxidation of the sulfur atom, or electrophilic/nucleophilic substitution on the benzene (B151609) ring.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. The table below outlines the key parameters obtained from reaction pathway modeling.

| Parameter | Description | Significance |

| Reactant Geometry | The optimized molecular structure of the starting material. | The initial state of the transformation. |

| Product Geometry | The optimized molecular structure of the final product. | The final state of the transformation. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction pathway. | The critical configuration that must be reached for the reaction to occur. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed (ETS - EReactant). | A lower activation energy indicates a faster reaction rate. |

| Reaction Energy (ΔE) | The overall energy change of the reaction (EProduct - EReactant). | Indicates whether the reaction is exothermic (negative ΔE) or endothermic (positive ΔE). |

This table summarizes the key outputs from computational modeling of reaction pathways for 5-chloro-6-benzothiazolethiol.

By characterizing these parameters, a detailed understanding of the chemical reactivity and potential degradation or transformation pathways of 5-chloro-6-benzothiazolethiol can be achieved, which is invaluable for its synthesis, handling, and application.

Computational Prediction of Potential Energy Surfaces

The potential energy surface (PES) of a molecule is a fundamental concept in computational chemistry, representing the energy of a system as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states for reactions, and the lowest energy pathways for chemical transformations. For 6-Benzothiazolethiol, 5-chloro-, the PES provides critical information about its conformational landscape and reactive sites.

Theoretical studies on related benzothiazole derivatives have often employed Density Functional Theory (DFT) methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to explore their molecular structures and energies. researchgate.netresearchgate.net Similar approaches can be applied to 6-Benzothiazolethiol, 5-chloro- to predict its PES. The key areas of interest on the PES would include the rotational barrier of the thiol (-SH) group and the potential for tautomerism between the thiol and thione forms. The presence of the chloro- substituent is expected to significantly influence the electronic distribution and, consequently, the shape of the PES.

Analysis of the PES for a related compound, 5-chlorouracil, has demonstrated how computational methods can elucidate reaction mechanisms, such as dissociative electron attachment. researchgate.net By analogy, the PES of 6-Benzothiazolethiol, 5-chloro- could reveal pathways for its degradation or for targeted chemical modifications. For instance, the interaction between the chlorine atom and the thiol group, mediated by the benzothiazole ring, can be systematically studied by calculating the energy at various bond lengths and dihedral angles.

Table 1: Hypothetical Energy Profile Data for Thiol Rotation in 6-Benzothiazolethiol, 5-chloro-

| Dihedral Angle (H-S-C2-N) (Degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.6 |

| 150 | 1.9 |

| 180 | 2.6 |

Note: This table is a hypothetical representation based on typical rotational barriers in similar molecules and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

Virtual Screening for Novel Reactions and Transformative Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, or in a broader sense, to possess a desired property. researchgate.net In the context of 6-Benzothiazolethiol, 5-chloro-, virtual screening can be employed to explore its potential as a building block in the synthesis of novel compounds with specific applications.

The process involves defining a set of desired properties or a target receptor and then computationally docking the molecule of interest or its derivatives into the active site of the receptor. mdpi.com For instance, the benzothiazole scaffold is a known pharmacophore present in compounds with a wide range of biological activities. researchgate.netresearchgate.net Virtual screening could be used to test the binding affinity of 6-Benzothiazolethiol, 5-chloro- against a panel of protein targets known to be involved in various diseases.

Furthermore, virtual screening can be adapted to predict the reactivity of 6-Benzothiazolethiol, 5-chloro- in various chemical reactions. By simulating reaction conditions and calculating the activation energies for different reaction pathways, it is possible to identify novel and efficient synthetic routes to more complex molecules. For example, the thiol group is a versatile functional handle for reactions such as S-alkylation, S-acylation, and oxidation, while the chloro-substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

Table 2: Potential Applications Explored Through Virtual Screening

| Target Class | Potential Application | Rationale |

| Kinase Inhibitors | Anticancer Agents | The benzothiazole core is a common scaffold in kinase inhibitors. researchgate.net |

| InhA Reductase | Antitubercular Agents | Thiol-containing compounds have shown activity against enzymes in Mycobacterium tuberculosis. |

| Monoamine Oxidase | Antidepressant Agents | Heterocyclic compounds containing sulfur and nitrogen are known to interact with monoamine oxidases. |

Note: This table presents potential applications based on the known activities of structurally related compounds and serves as a guide for future virtual screening studies.

Integration of 6 Benzothiazolethiol, 5 Chloro in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials Incorporating 6-Benzothiazolethiol, 5-chloro- Moieties

The incorporation of benzothiazole (B30560) units into polymer backbones can imbue the resulting materials with desirable thermal, mechanical, and electronic properties. researchgate.netrdd.edu.iq The thiol group on 6-Benzothiazolethiol, 5-chloro- is a key functional handle for polymerization, enabling its integration into a variety of polymer architectures.

Polymerization Strategies via Thiol-Ene/Thiol-Yne Chemistry

Thiol-ene and thiol-yne "click" chemistry reactions are powerful methods for polymer synthesis due to their high efficiency, high yield, stereoselectivity, and tolerance to various functional groups. wikipedia.org These reactions typically proceed via a radical-mediated addition of a thiol to an alkene (ene) or alkyne (yne), often initiated by light (photopolymerization) or heat. wikipedia.orgresearchgate.net

The thiol group of 6-Benzothiazolethiol, 5-chloro- makes it an ideal candidate for these polymerization strategies. It can be reacted with multifunctional enes or ynes to create cross-linked polymer networks or linear polymers. wikipedia.org For instance, reacting 6-Benzothiazolethiol, 5-chloro- with a di-ene monomer would lead to the formation of a linear poly(thioether) with pendant chloro-substituted benzothiazole units. The general reactivity trend suggests that electron-rich alkenes are highly reactive in these systems. wikipedia.org This approach offers a straightforward route to novel functional polymers with tailored properties. researchgate.netnih.gov The modification of organosilicon compounds through thiol-ene additions also presents a pathway to creating hybrid materials with unique characteristics. nih.gov

Photophysical and Electronic Properties of Benzothiazole-Containing Polymers

Polymers containing benzothiazole moieties are known for their interesting photophysical and electronic properties, which are highly tunable by modifying their chemical structure. mdpi.com The benzothiazole unit is an electron-accepting moiety, and when combined with electron-donating units in a polymer chain, it can create donor-acceptor systems with tailored electronic band gaps. nih.gov

The introduction of a chlorine atom, an electron-withdrawing group, in the 5-position of the benzothiazole ring is expected to further lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This can influence the polymer's absorption and emission spectra, potentially shifting them to longer wavelengths. Research on related benzothiazole derivatives has shown that such substitutions can significantly impact the material's photostability and degradation pathways. nih.gov

The electrical conductivity of benzothiazole-based polymers can be enhanced through doping with electron donors or acceptors, leading to materials that can behave as n-type or p-type semiconductors. researchgate.netrdd.edu.iq The resulting conjugated polymers have shown potential in various electronic applications. researchgate.netrdd.edu.iq The photophysical properties of benzothiazole derivatives are also influenced by their environment, such as the solvent, and by the presence of substituents on the ring system. acs.org

Table 1: Representative Electronic Properties of Donor-Acceptor Benzothiazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole-Furan with -CH3 group | -5.59 | -1.95 | 3.64 |

| Benzothiazole-Furan with -NO2 group | -6.18 | -3.35 | 2.83 |

| Indole-based Polymer (P-In6C) | -4.78 | - | 2.26 |

| Fluorinated Benzothiadiazole Polymer (P-FBTz) | -5.23 | - | 1.43 |

Note: Data is based on studies of various benzothiazole derivatives and illustrates the tunability of electronic properties through chemical modification. Specific values for polymers containing 6-Benzothiazolethiol, 5-chloro- would require experimental determination. Source: mdpi.comnih.gov

Surface Modification and Coating Applications Research

The ability of thiol compounds to form strong bonds with metal surfaces makes them excellent candidates for surface modification and the creation of protective coatings.

Self-Assembled Monolayers (SAMs) of 6-Benzothiazolethiol, 5-chloro- on Metal and Semiconductor Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Thiols, including benzothiazole thiols, are widely known to form robust SAMs on various metal surfaces such as gold, silver, and copper, as well as on semiconductor substrates. northwestern.edursc.orgnih.gov The sulfur atom of the thiol group chemisorbs onto the metal surface, forming a strong metal-sulfur bond, while the benzothiazole part of the molecule forms a densely packed, ordered layer. aps.org

Electrochemical Impedance Spectroscopy (EIS) for Surface Layer Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of surface films and interfaces. researchgate.net It is particularly well-suited for characterizing the formation and quality of SAMs on conductive substrates. researchgate.net

By applying a small amplitude AC voltage at various frequencies and measuring the resulting current, EIS can provide information about the capacitance and resistance of the surface layer. For a SAM-coated electrode, the impedance spectrum can reveal the packing density of the monolayer and the presence of defects. researchgate.net A well-formed, dense SAM will act as a barrier to electron transfer, resulting in a high charge-transfer resistance. researchgate.net Changes in the impedance behavior can be used to monitor the self-assembly process in real-time or to study the stability of the monolayer under different conditions. researchgate.net The technique can also be used to study the interaction of the modified surface with other molecules, making it valuable for sensor development.

Development of Optoelectronic Materials Utilizing the Benzothiazole Scaffold

The benzothiazole scaffold is a key building block in the design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgresearchgate.net The inherent electronic properties of the benzothiazole ring, such as its electron-accepting nature and high electron affinity, make it a versatile component in these technologies. rdd.edu.iq

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

The investigation into the application of 6-Benzothiazolethiol, 5-chloro- in the domains of OLEDs and OPVs reveals a notable lack of specific research. While the broader class of benzothiazole derivatives has been a subject of interest in the development of materials for organic electronics, dedicated studies on the 5-chloro-substituted 6-benzothiazolethiol are not prominent in the available scientific literature.

Theoretical studies on some benzothiazole derivatives have shown that their geometric and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned, which is a crucial aspect for their use in optoelectronic devices. research-nexus.netafricaresearchconnects.com For instance, the incorporation of different functional groups can alter the planarity and electronic structure of the benzothiazole core, thereby influencing the light emission characteristics in OLEDs. research-nexus.netresearchgate.net Research on benzothiazole-based polymers has also demonstrated their potential as donor materials in organic solar cells, with some copolymers achieving high power conversion efficiencies. nih.govnih.gov

However, specific experimental data or theoretical calculations detailing the performance of 6-Benzothiazolethiol, 5-chloro- as a component in either the emissive layer of OLEDs or the active layer of OPVs are not currently available in published research. The influence of the specific combination of the thiol and chloro substituents at the 6- and 5-positions, respectively, on the photophysical and electronic properties relevant to these applications remains an area for future investigation.

Fluorescent Probes and Sensors Based on 6-Benzothiazolethiol, 5-chloro- Architectures

The field of fluorescent probes and sensors has seen the utilization of the benzothiazole scaffold due to its inherent fluorescence and the ability to functionalize it for the selective detection of various analytes. researchgate.net Benzothiazole derivatives have been designed and synthesized to act as fluorescent probes for a range of targets, including metal cations, anions, and biologically relevant molecules. researchgate.netstemmpress.com The mechanism of these probes often relies on processes such as excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE). mdpi.comacs.orgrsc.org

The design of these probes often involves the strategic placement of donor and acceptor groups to modulate the photophysical properties upon binding to the target analyte. acs.org While the benzothiazole moiety serves as a key fluorophore and recognition site in these molecular architectures, specific research detailing the synthesis and application of probes based on a 6-Benzothiazolethiol, 5-chloro- core is not found in the current body of scientific literature. The potential of the thiol group at the 6-position to act as a binding site and the effect of the chloro group at the 5-position on the fluorescence properties are yet to be explored in the context of designing specific fluorescent probes and sensors.

Catalytic Applications and Ligand Design with 6 Benzothiazolethiol, 5 Chloro

6-Benzothiazolethiol, 5-chloro- as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of a soft sulfur donor in the thiol group and a nitrogen atom within the benzothiazole (B30560) ring makes 6-Benzothiazolethiol, 5-chloro- a versatile bidentate or monodentate ligand for a wide array of transition metals. This dual-coordination capability is central to its potential in both homogeneous and heterogeneous catalysis. The chloro-substituent on the benzene (B151609) ring can modulate the electronic properties of the ligand, influencing the stability and reactivity of its metal complexes.

Metal-Catalyzed Reactions Mediated by Thiol-Based Ligands

Thiol-based ligands are integral to numerous metal-catalyzed transformations due to the strong coordination of the soft thiolate anion to soft metal centers like palladium, copper, nickel, and gold. icm.edu.plnih.gov In such complexes, the thiol-metal bond can facilitate key catalytic steps, including oxidative addition and reductive elimination.

Recent advancements have highlighted the concept of metal-ligand cooperation (MLC) where the thiol ligand is not merely a spectator but an active participant in bond activation. researchgate.netacs.org Thiolates can act as "transient cooperative ligands," reversibly coordinating to a metal center and enabling efficient bond activation without the need for external additives like bases. researchgate.netacs.org While not specifically demonstrated for 6-Benzothiazolethiol, 5-chloro-, its thiol group could engage in similar cooperative catalysis. For instance, a palladium complex of this ligand could potentially catalyze cross-coupling reactions, such as the Heck or Suzuki reactions, where thiol ligands have been shown to stabilize the active catalytic species. icm.edu.pl

Table 1: Potential Metal-Catalyzed Reactions Using Thiol-Based Ligands

| Metal Center | Reaction Type | Role of Thiol Ligand |

| Palladium (Pd) | Heck Reaction, Suzuki Coupling | Stabilizes catalytic intermediates, prevents nanoparticle agglomeration. icm.edu.plnih.gov |

| Copper (Cu) | C-S Cross-Coupling, "Click" Chemistry | Facilitates formation of thioethers. researchgate.net |

| Nickel (Ni) | Hydrodesulfurization, C-S Coupling | Models active sites of enzymes like CO dehydrogenases. |

| Ruthenium (Ru) | Hydrogenation/Dehydrogenation | Acts as a cooperative ligand in H₂ activation. researchgate.netacs.org |

| Gold (Au) | Reduction of Nitroaromatics | Stabilizes nanoparticles on a support for enhanced activity. rsc.orgresearchgate.net |

Design of Chiral Ligands from 6-Benzothiazolethiol, 5-chloro- Derivatives for Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry and can be adapted for creating chiral ligands. nih.gov By introducing a chiral center, either in a substituent attached to the benzothiazole core or by creating planar chirality, derivatives of 6-Benzothiazolethiol, 5-chloro- could serve as effective ligands for enantioselective reactions.

For example, reacting the thiol group with a chiral epoxide could introduce a chiral hydroxyalkylthio side chain. Alternatively, derivatization of the benzothiazole core itself could lead to ligands analogous to well-established families like PyBox or PHOX, which are known to be highly effective in a range of asymmetric transformations. researchgate.net The synthesis of chiral benzothiazepine (B8601423) derivatives via catalytic asymmetric reactions highlights the utility of the broader benzothiazole family in creating stereochemically complex molecules. researchgate.net

Organocatalytic Roles of 6-Benzothiazolethiol, 5-chloro-

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. The thiol group is a key functional moiety in several classes of organocatalysts.

Thiol-Mediated Organocatalysis in Stereoselective Transformations

Thiols and their derivatives, such as thioureas, can act as hydrogen-bond donors, activating electrophiles towards nucleophilic attack. This interaction is often highly directional, allowing for precise stereochemical control. For instance, acid-base bifunctional squaramide organocatalysts containing a thiol group have been used for the enantioselective conjugate addition of thiols to generate optically active products. nih.gov

The 6-Benzothiazolethiol, 5-chloro- molecule possesses both a potentially acidic thiol proton and hydrogen-bond accepting sites on the benzothiazole nitrogen. This bifunctionality could be exploited in stereoselective transformations. It could potentially catalyze reactions like Michael additions or aldol (B89426) reactions, where the thiol group activates the substrate through hydrogen bonding.

Supramolecular Assembly for Enhanced Catalytic Activity

Supramolecular chemistry offers a pathway to enhance catalytic activity by organizing catalyst molecules into well-defined assemblies. Research has shown that organizing disparate functional groups, such as thiol and sulfonic acid groups, on a surface can lead to cooperative catalysis with significantly enhanced activity compared to randomly distributed groups. nih.gov

The planar structure of the benzothiazole ring could promote π-π stacking interactions, leading to the formation of ordered supramolecular structures. If 6-Benzothiazolethiol, 5-chloro- were co-adsorbed onto a surface with another functional molecule, these assemblies could create a tailored microenvironment around the active site, enhancing both reaction rates and selectivity. Uranyl-salophen complexes, for example, have been shown to catalyze thiol addition reactions within a supramolecular framework. acs.org

Catalyst Recovery and Reusability Studies in Processes Involving 6-Benzothiazolethiol, 5-chloro-

For catalysis to be economically and environmentally viable, the ability to recover and reuse the catalyst is paramount. The thiol group of 6-Benzothiazolethiol, 5-chloro- is an excellent anchor for immobilization onto solid supports.

The strong affinity of sulfur for metals like gold and palladium provides a straightforward method for heterogenization. The ligand or its metal complexes can be anchored to gold nanoparticles or thiol-functionalized supports. nih.govrsc.orgnih.gov A particularly effective approach involves the use of magnetic nanoparticles as the support. icm.edu.pl This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, a process that has been shown to allow for multiple catalyst cycles with minimal loss of activity. icm.edu.pl

Furthermore, the thiol group can be used to covalently attach the molecule to polymer supports. Thiol-functionalized epoxy resins have been used to immobilize palladium complexes, creating robust heterogeneous catalysts for Heck reactions that can be recycled multiple times. icm.edu.pl

Table 2: Strategies for Catalyst Immobilization and Recovery

| Support Material | Immobilization Method | Recovery Method | Advantages |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Anchoring via thiol-metal bond or covalent linkage. icm.edu.pl | External Magnetic Field | Fast, efficient separation; high reusability. icm.edu.pl |

| Gold Nanoparticles (AuNPs) | Chemisorption via strong Au-S bond. rsc.orgnih.gov | Centrifugation, Filtration | Enhanced stability and activity of the catalyst. nih.gov |

| Polymer Resins (e.g., Epoxy, Polystyrene) | Covalent attachment via thiol group. icm.edu.plrsc.org | Filtration | High catalyst loading, good mechanical stability. |

| Porous Materials (e.g., MOFs, Silica) | Covalent grafting of the thiol group to the surface. nih.govnih.gov | Filtration | High surface area, potential for size/shape selectivity. nih.gov |

Environmental Research Considerations and Sustainable Chemistry for 6 Benzothiazolethiol, 5 Chloro

Pathways of Environmental Transformation and Degradation Mechanisms

The transformation and degradation of 6-Benzothiazolethiol, 5-chloro- in the environment are governed by a combination of abiotic and biotic processes. These pathways determine the persistence and potential impact of the compound in various environmental compartments.

Currently, there is a lack of specific data in published scientific literature regarding the photolytic and hydrolytic stability of 6-Benzothiazolethiol, 5-chloro- under simulated environmental conditions.

In general, benzothiazole (B30560) compounds can undergo photochemical degradation in the aquatic environment. d-nb.info However, the rate and products of photodegradation are highly dependent on the specific chemical structure and the environmental conditions. For some chlorinated organic compounds, photodegradation can be a significant removal pathway. For instance, studies on 2-chloro substituted phenothiazines have shown that they undergo photodestruction, although the quantum yields are dependent on the solvent. researchgate.net It is important to note that phenothiazines are structurally different from benzothiazoles.

Hydrolysis is another potential degradation pathway for chemicals in water. The presence of a thiol group and a chlorine atom on the benzothiazole ring of 6-Benzothiazolethiol, 5-chloro- suggests that it may be susceptible to hydrolysis under certain pH and temperature conditions. However, without experimental data, its hydrolytic half-life remains unknown.

Table 1: Photolytic and Hydrolytic Stability of 6-Benzothiazolethiol, 5-chloro-

| Parameter | Condition | Half-life (t½) | Degradation Products |

| Photolysis | |||

| Simulated Sunlight (Aqueous) | Data not available | Data not available | Data not available |

| UV-C (254 nm, Aqueous) | Data not available | Data not available | Data not available |

| Hydrolysis | |||

| pH 4 (25°C) | Data not available | Data not available | Data not available |

| pH 7 (25°C) | Data not available | Data not available | Data not available |

| pH 9 (25°C) | Data not available | Data not available | Data not available |

The microbial degradation of benzothiazoles has been a subject of research, with studies indicating that some derivatives can be transformed by microorganisms. researchgate.net Aerobic mixed cultures have been shown to utilize benzothiazole (BT), 2-hydroxybenzothiazole (B105590) (OHBT), and 2-mercaptobenzothiazole (B37678) (MBT) as sources of carbon, nitrogen, and energy. d-nb.info For instance, Rhodococcus species have been identified as being capable of degrading various benzothiazoles. researchgate.netnih.gov The degradation pathways often involve hydroxylation of the benzene (B151609) ring. researchgate.net

However, there is no specific information available on the microbiological transformation of 6-Benzothiazolethiol, 5-chloro-. The presence of a chlorine atom on the benzothiazole ring may significantly influence its biodegradability. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. The chlorine substituent can increase the compound's recalcitrance, potentially leading to its persistence in the environment.

The potential for bioremediation of sites contaminated with 6-Benzothiazolethiol, 5-chloro- would depend on the identification of microbial strains or consortia capable of its complete mineralization or transformation to less harmful substances. Research into the microbial degradation of chlorinated benzothiazoles is necessary to evaluate the feasibility of bioremediation technologies.

Adsorption and Mobility in Environmental Matrices (Soil, Water, Sediments)

The movement of 6-Benzothiazolethiol, 5-chloro- through the environment is largely dictated by its adsorption behavior in soil, water, and sediments.

Specific experimental data on the sorption isotherms and kinetics of 6-Benzothiazolethiol, 5-chloro- in different environmental matrices are not available in the current scientific literature.

The sorption of organic compounds in soil and sediment is often related to their hydrophobicity (log Kow) and the organic carbon content of the solid phase. nih.gov For other benzothiazoles, such as benzothiazole (BT) and 2-(methylthio)benzothiazole (B1198390) (MTBT), sorption to aquifer materials has been studied, with MTBT showing a greater sorption affinity than BT. researchgate.net Studies on other chlorinated organic compounds, such as polychlorinated dibenzothiophenes, have shown that their sorption is influenced by factors like pH and dissolved organic matter content. nih.gov

To understand the environmental distribution of 6-Benzothiazolethiol, 5-chloro-, studies determining its soil-water partition coefficient (Kd) and organic carbon-normalized partition coefficient (Koc) in a range of representative soils and sediments are required.

Table 2: Sorption Parameters for 6-Benzothiazolethiol, 5-chloro- in Environmental Matrices

| Matrix | Sorption Model | Kd (L/kg) | Koc (L/kg) | Freundlich Exponent (n) |

| Sandy Soil | Data not available | Data not available | Data not available | Data not available |

| Clay Soil | Data not available | Data not available | Data not available | Data not available |

| River Sediment | Data not available | Data not available | Data not available | Data not available |

Due to the lack of fundamental data on its environmental fate properties, no specific transport models for 6-Benzothiazolethiol, 5-chloro- in aquatic and terrestrial ecosystems have been developed.

Generally, the mobility of organic chemicals in the environment is predicted using models that incorporate their physicochemical properties and sorption characteristics. Compounds with low water solubility and high sorption coefficients are less likely to be mobile in the environment and tend to accumulate in sediments and soils. whoi.eduuri.edu Conversely, water-soluble compounds with low sorption potential are more likely to be transported with water flow, potentially leading to groundwater contamination. whoi.eduuri.edu

The development of transport models for 6-Benzothiazolethiol, 5-chloro- would require empirical data from laboratory and field studies on its stability, sorption, and degradation.

Green Analytical Methods for Environmental Monitoring of 6-Benzothiazolethiol, 5-chloro-

The development of green analytical methods for monitoring environmental contaminants is a growing field, focusing on minimizing the use of hazardous substances, reducing waste, and lowering energy consumption. researchgate.netnih.gov

Currently, there are no specific green analytical methods reported in the literature for the routine monitoring of 6-Benzothiazolethiol, 5-chloro- in environmental samples. Standard analytical methods for organic micropollutants often involve liquid chromatography coupled with mass spectrometry (LC-MS). bmuv.de The "greenness" of these methods can be improved by:

Miniaturization of sample preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) reduce the need for large volumes of organic solvents. mdpi.com

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like supercritical fluids (e.g., CO2), ionic liquids, or deep eutectic solvents. mdpi.com

Direct analysis techniques: The use of direct injection methods or in-situ sensors can minimize sample handling and reagent consumption. researchgate.net

Automation: Automated systems can lead to more efficient use of reagents and reduced waste generation. epa.gov

Future research should focus on developing and validating such green analytical methods for the sensitive and selective determination of 6-Benzothiazolethiol, 5-chloro- in complex environmental matrices like water, soil, and sediment.

Future Research Directions and Grand Challenges in 6 Benzothiazolethiol, 5 Chloro Scholarship

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry presents a paradigm shift in how researchers can approach the study of 6-Benzothiazolethiol, 5-chloro-. These computational tools offer the ability to navigate vast chemical spaces, predict molecular properties, and accelerate the discovery of new applications and synthetic methodologies.

Data-Driven Discovery of Novel Applications and Synthetic Routes

Machine learning algorithms can be trained on existing datasets of benzothiazole (B30560) derivatives to predict the biological activities, material properties, and potential applications of novel structures based on 6-Benzothiazolethiol, 5-chloro-. By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), AI models can identify promising candidates for applications in areas such as medicinal chemistry, materials science, and catalysis. Furthermore, retrosynthetic analysis powered by AI can propose novel and more efficient synthetic routes to 6-Benzothiazolethiol, 5-chloro- and its derivatives, potentially reducing costs and environmental impact.

Autonomous Synthesis and Characterization Platforms

Exploration of Advanced Supramolecular Architectures with 6-Benzothiazolethiol, 5-chloro-

The unique structural features of 6-Benzothiazolethiol, 5-chloro-, including its aromatic benzothiazole core, the thiol group, and the chloro substituent, make it an intriguing building block for the construction of complex supramolecular assemblies.

Self-Assembly Processes for Hierarchical Structures

The thiol group of 6-Benzothiazolethiol, 5-chloro- can readily participate in coordination with metal ions or form disulfide bonds, driving the self-assembly of molecules into well-defined nanostructures. The aromatic rings can engage in π-π stacking interactions, further directing the formation of hierarchical structures such as nanofibers, nanotubes, and vesicles. Understanding and controlling these self-assembly processes could lead to the development of novel functional materials with applications in electronics, sensing, and drug delivery.

Host-Guest Chemistry with 6-Benzothiazolethiol, 5-chloro-

The benzothiazole ring system can act as a host for various guest molecules through non-covalent interactions. The electronic properties of the ring, influenced by the chloro and thiol substituents, can be tuned to achieve selective binding of specific guests. This opens up possibilities for the use of 6-Benzothiazolethiol, 5-chloro- in the design of molecular sensors, separation technologies, and as a component in molecular machines.

Cross-Disciplinary Research Synergies and Unexplored Frontiers in 6-Benzothiazolethiol, 5-chloro- Science

The future of 6-Benzothiazolethiol, 5-chloro- research lies in fostering collaborations between chemists, biologists, materials scientists, and engineers to explore its potential in new and exciting areas.

Unexplored frontiers for this compound may include its application in organic electronics, where its semiconducting properties could be harnessed, or in the development of novel corrosion inhibitors, building upon the known activities of related benzothiazole derivatives. Its potential as a ligand in catalysis for promoting challenging chemical transformations also warrants further investigation. The synergistic combination of experimental and computational approaches will be crucial in navigating these new research avenues and addressing the grand challenges in the science of 6-Benzothiazolethiol, 5-chloro-.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Benzothiazolethiol, 5-chloro-?

- Methodological Answer : The compound can be synthesized via cyclization reactions of substituted thioureas with chlorinated benzaldehyde derivatives. For example, the Biginelli reaction (one-pot condensation of aldehydes, thioureas, and β-ketoesters) is effective for generating benzothiazole scaffolds with halogen substitutions . Alternatively, SnCl₂·2H₂O in HCl(aq.) can reduce nitro intermediates to amine precursors, which are further functionalized to introduce the thiol group .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of 6-Benzothiazolethiol, 5-chloro-?

- Methodological Answer :

- ¹H-NMR : Look for aromatic proton signals in the δ 7.0–8.0 ppm range (benzothiazole core) and shifts due to electron-withdrawing chloro substituents .

- IR : Characteristic peaks include C–S stretching (~650 cm⁻¹) and N–H bending (if amino groups are present) .

- Mass Spectrometry : Confirm molecular weight using HRMS (e.g., [M+H]+ at m/z 283.0906 for a related benzothiazole derivative) .

Q. What safety protocols are critical when handling 6-Benzothiazolethiol, 5-chloro-?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Avoid water jets for fire suppression; use CO₂ or dry chemical extinguishers due to potential toxic pyrolysis products .

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 6-Benzothiazolethiol, 5-chloro-?

- Methodological Answer :

- Variables : Temperature, catalyst concentration (e.g., SnCl₂), and reaction time.

- Design : Use a 2³ factorial design to test combinations (e.g., 45°C vs. 60°C; 1 eq. vs. 1.2 eq. catalyst). Analyze yields via ANOVA to identify significant factors .

- Case Study : In a related benzothiazole synthesis, optimizing NaNO₂ concentration and temperature improved diazotization efficiency .

Q. How to resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 6-Cl vs. 6-F) on target binding using docking simulations .

- Experimental Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity; carrageenan-induced edema for anti-inflammatory tests) .

- Meta-Analysis : Cross-reference data from NIST or PubChem to identify outliers .

Q. What computational tools predict the reactivity of 6-Benzothiazolethiol, 5-chloro- in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or COMSOL Multiphysics to model electron density maps and predict nucleophilic/electrophilic sites .

- AI-Driven Platforms : Train machine learning models on existing benzothiazole reaction datasets to forecast optimal solvents or catalysts .

Q. How to design experiments analyzing the compound’s degradation pathways under environmental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.